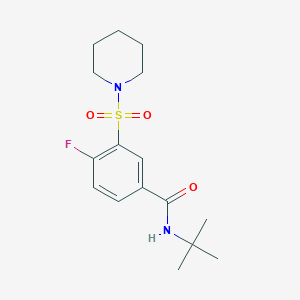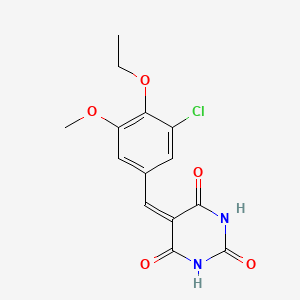
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CEPM, is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. This compound has also been shown to have antifungal activity against various fungal strains. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, its solubility and stability in aqueous solutions are relatively low, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of this compound in aqueous solutions.
Conclusion
In conclusion, this compound, or this compound, is a pyrimidine derivative that has shown promising results in various scientific research applications. Its potential use as an antitumor agent, antifungal agent, and anti-inflammatory agent, as well as its potential use in the treatment of various diseases, makes it an important compound for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis method and solubility in aqueous solutions.
Synthesis Methods
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the condensation reaction between 3-chloro-4-ethoxy-5-methoxybenzaldehyde and barbituric acid in the presence of a basic catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Scientific Research Applications
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound has been studied for its potential use as an antitumor agent, antifungal agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5/c1-3-22-11-9(15)5-7(6-10(11)21-2)4-8-12(18)16-14(20)17-13(8)19/h4-6H,3H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBGAMOHMPNZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
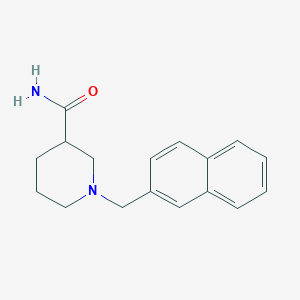
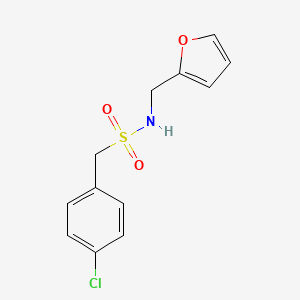

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
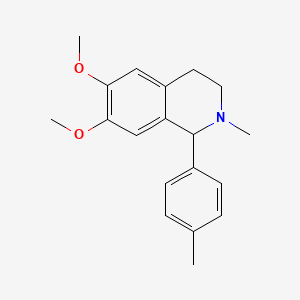
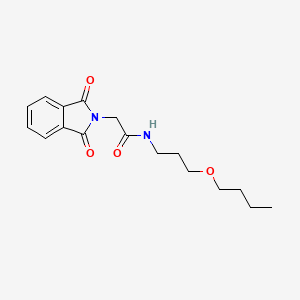
![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
